Cas no 1187983-92-1 (5-Iodo-1H-inden-2(3H)-one)

5-Iodo-1H-inden-2(3H)-one is a halogenated indanone derivative with significant utility in synthetic organic chemistry. Its iodo-substituted structure makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The compound’s ketone functionality further allows for derivatization via nucleophilic addition or condensation reactions. Its rigid indene backbone contributes to stability while maintaining reactivity, making it suitable for pharmaceutical and materials science research. The presence of iodine also facilitates radiolabeling applications in medicinal chemistry. This compound is particularly valuable for researchers seeking to explore novel indene-based scaffolds with tailored electronic or steric properties.
5-Iodo-1H-inden-2(3H)-one structure
5-Iodo-1H-inden-2(3H)-one structure
Product Name:5-Iodo-1H-inden-2(3H)-one
CAS No:1187983-92-1
MF:C9H7IO
MW:258.055754899979
CID:1031465
PubChem ID:53423953
Update Time:2025-11-01

5-Iodo-1H-inden-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-1H-inden-2(3H)-one
    • 5-IODO-2-INDANONE
    • DTXSID40698420
    • DB-349984
    • 1187983-92-1
    • SCHEMBL22547325
    • 5-Iodo-1,3-dihydro-2H-inden-2-one
    • 5-iodo-1,3-dihydroinden-2-one
    • MDL: MFCD09744100
    • Inchi: 1S/C9H7IO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
    • InChI Key: AITSMACANUSMNM-UHFFFAOYSA-N
    • SMILES: IC1C=CC2CC(CC=2C=1)=O

Computed Properties

  • Exact Mass: 257.95416g/mol
  • Monoisotopic Mass: 257.95416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 5-Iodo-1H-inden-2(3H)-one

5-Iodo-1H-inden-2(3H)-one (CAS No. 1187983-92-1): A Comprehensive Overview

5-Iodo-1H-inden-2(3H)-one, with the CAS number 1187983-92-1, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of indenones, which are characterized by a seven-membered ring fused with a benzene ring and a ketone group. The presence of the iodine substituent at the 5-position adds an additional layer of complexity and reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of 5-Iodo-1H-inden-2(3H)-one has been extensively studied, and several efficient methods have been reported in the literature. One notable approach involves the cyclization of 2-(iodomethyl)benzaldehyde followed by an intramolecular aldol condensation. This method provides high yields and excellent purity, making it suitable for large-scale production. Another synthetic route involves the reaction of 2-bromobenzaldehyde with potassium iodide in the presence of a base, followed by cyclization to form the indenone ring. These synthetic strategies not only highlight the versatility of 5-Iodo-1H-inden-2(3H)-one but also demonstrate its potential as a building block for more complex molecules.

In the realm of medicinal chemistry, 5-Iodo-1H-inden-2(3H)-one has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its use as an inhibitor of specific enzymes and receptors, particularly those involved in cancer and neurodegenerative diseases. For instance, researchers at the University of California have reported that derivatives of 5-Iodo-1H-inden-2(3H)-one exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, a study published in the Journal of Medicinal Chemistry found that certain derivatives of this compound can effectively modulate G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes.

The physical and chemical properties of 5-Iodo-1H-inden-2(3H)-one have also been well-characterized. It is a solid at room temperature with a melting point ranging from 90 to 95°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its UV/Vis spectrum shows characteristic absorption bands, which can be used for analytical purposes. The molecular weight of 5-Iodo-1H-inden-2(3H)-one is 264.04 g/mol, and its molecular formula is C9H6O2I.

In materials science, 5-Iodo-1H-inden-2(3H)-one has found applications in the development of functional materials and polymers. Its ability to undergo various chemical reactions makes it an attractive candidate for the synthesis of conjugated polymers with tunable electronic properties. For example, researchers at Stanford University have utilized 5-Iodo-1H-inden-2(3H)-one as a monomer to create conjugated polymers with enhanced photovoltaic performance. These polymers exhibit high charge carrier mobility and excellent stability under ambient conditions, making them suitable for use in organic solar cells and other optoelectronic devices.

The safety profile of 5-Iodo-1H-inden-2(3H)-one has been evaluated through various toxicological studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize exposure risks. The compound should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition. Personal protective equipment such as gloves, goggles, and lab coats should be worn when handling this compound to ensure safety.

In conclusion, 5-Iodo-1H-inden-2(3H)-one (CAS No. 1187983-92-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and functional materials. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility in various scientific fields.

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